molecular formula C26H35N5O4 B2547589 Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1116045-00-1

Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B2547589
CAS No.: 1116045-00-1
M. Wt: 481.597
InChI Key: QNWDYWSYOMSSTP-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C26H35N5O4 and its molecular weight is 481.597. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals utilized in the synthesis of complex organic molecules. For example, researchers have developed tert-butyl carbamate derivatives as intermediates in the synthesis of biologically active compounds and for the construction of crystal structures that involve hydrogen and halogen bonds on the carbonyl group (Baillargeon et al., 2017). These intermediates are crucial for understanding the structural aspects of molecules and facilitating the synthesis of novel compounds with potential applications in various industries, including pharmaceuticals and materials science.

Properties

IUPAC Name

tert-butyl N-[1-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)29-20-11-15-31(16-12-20)24(32)19-9-13-30(14-10-19)22-17-23(28-18-27-22)34-21-7-5-4-6-8-21/h4-8,17-20H,9-16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWDYWSYOMSSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.